4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is a complex organic compound that features both a benzoic acid moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with oxazole precursors. One common method involves the reaction of 4-(2-hydroxyethyl)benzoic acid with 2-amino-2-oxazoline under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-[5-(2-oxoethyl)-1,2-oxazol-3-yl]benzoic acid.
Reduction: Formation of 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzyl alcohol.
Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)benzoic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity.
2-(2-Hydroxyethyl)oxazole:
4-(2-Hydroxyethyl)-1,2-oxazole: Similar structure but without the benzoic acid group, affecting its chemical properties and reactivity.
Uniqueness
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the combination of the benzoic acid and oxazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
835594-14-4 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c14-6-5-10-7-11(13-17-10)8-1-3-9(4-2-8)12(15)16/h1-4,7,14H,5-6H2,(H,15,16) |
InChI Key |
NIFJWHGHASRPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.